Physicochemical properties of 4-Acetamido-2-fluorobenzoic acid
Physicochemical properties of 4-Acetamido-2-fluorobenzoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 4-Acetamido-2-fluorobenzoic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
4-Acetamido-2-fluorobenzoic acid is a fluorinated aromatic carboxylic acid of significant interest to the pharmaceutical and agrochemical industries. Its structural motifs are prevalent in a variety of bioactive molecules, where the strategic incorporation of fluorine can profoundly influence key properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] A thorough understanding of its fundamental physicochemical properties is therefore a prerequisite for its effective application in drug design, formulation development, and synthetic chemistry. This guide provides a comprehensive overview of the core physicochemical characteristics of 4-Acetamido-2-fluorobenzoic acid, details robust experimental protocols for their determination, and discusses the implications of these properties for researchers, scientists, and drug development professionals.
Molecular Structure and Core Properties
The molecular structure of 4-Acetamido-2-fluorobenzoic acid incorporates three key functional groups: a carboxylic acid, an acetamido group, and a fluorine atom attached to the benzene ring. This combination imparts a unique set of properties that are critical to its function as a synthetic intermediate.
Summary of Physicochemical Data
The following table summarizes the key physicochemical properties of 4-Acetamido-2-fluorobenzoic acid.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈FNO₃ | [3][4][5] |
| Molecular Weight | 197.16 g/mol | [3][4] |
| Physical Form | Solid, powder | |
| Melting Point | 212-216 °C | [4] |
| Boiling Point | 408.7±35.0 °C (Predicted) | [4] |
| pKa | 3.43±0.10 (Predicted) | [4] |
| Solubility | Soluble in alcohol, methanol, ether, and hot water. Very slightly soluble in cold water. | [6][7][8] |
| CAS Number | 394-27-4 | [3][4] |
Significance of Physicochemical Properties in Drug Development
Each property listed above carries significant weight in the context of pharmaceutical research and development.
-
Melting Point: A sharp and defined melting point range is a primary indicator of a substance's purity.[9][10] Impurities typically cause a depression and broadening of the melting range. For active pharmaceutical ingredients (APIs), this parameter is a critical quality control checkpoint.[9][11]
-
Solubility: Aqueous solubility is a master variable in drug development, directly influencing a drug's dissolution rate and bioavailability.[12][13] As most drugs are absorbed from the gastrointestinal tract, they must first dissolve in aqueous fluids. The Biopharmaceutics Classification System (BCS) uses solubility as a key parameter to predict a drug's in vivo performance.[14][15] 4-Acetamido-2-fluorobenzoic acid's limited solubility in cold water but higher solubility in organic solvents is typical for such aromatic structures and is a key consideration for reaction conditions and formulation strategies.
-
pKa (Acid Dissociation Constant): The pKa value dictates the extent of ionization of a molecule at a given pH.[12][16] This is fundamentally important because the ionization state affects solubility, permeability across biological membranes, and receptor binding. For a carboxylic acid like 4-Acetamido-2-fluorobenzoic acid, at a pH above its pKa, it will be predominantly in its ionized (deprotonated) carboxylate form, which is generally more water-soluble. Conversely, at a pH below its pKa, it will exist primarily as the neutral, protonated acid, which is typically more lipid-soluble and can more readily cross cell membranes.[12]
Experimental Determination of Physicochemical Properties
The following sections provide detailed, field-proven methodologies for the accurate determination of the key physicochemical properties of 4-Acetamido-2-fluorobenzoic acid.
Melting Point Determination
Causality: The melting point is determined by the strength of the intermolecular forces within the crystal lattice. A pure, crystalline solid has a highly ordered structure requiring a specific amount of thermal energy to transition into a liquid state, resulting in a sharp melting point.[10] The presence of impurities disrupts this lattice, requiring less energy to melt, thus lowering and broadening the melting range.[9]
Protocol Standard: This protocol is based on the widely accepted capillary method, compliant with standards found in major pharmacopeias.[10][17]
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the 4-Acetamido-2-fluorobenzoic acid sample is thoroughly dry. This is critical as residual solvent can act as an impurity. Place the sample in a vacuum desiccator over silica gel for at least 24 hours.[17]
-
Grind the dry sample into a fine powder using a clean mortar and pestle to ensure uniform packing and heat transfer.[11]
-
Tamp the open end of a capillary tube (e.g., 0.8-1.2 mm internal diameter) into the powder.[17]
-
Tap the bottom of the tube on a hard surface to compact the powder into a tight column of 2.5-3.5 mm at the bottom of the tube.[10][17]
-
-
Instrument Setup and Calibration:
-
Prior to measurement, ensure the melting point apparatus is calibrated using certified reference standards (e.g., caffeine, vanillin) that bracket the expected melting point of the sample.[17] This ensures the trustworthiness of the temperature reading.
-
-
Measurement:
-
Insert the packed capillary tube into the heating block of the apparatus.
-
Set the starting temperature to approximately 5-10°C below the expected melting point (around 205°C).
-
Set the heating ramp rate to 1°C per minute. A slow ramp rate is crucial for allowing the system to maintain thermal equilibrium, ensuring an accurate reading.[17]
-
Observe the sample through the magnifying eyepiece or digital camera.
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid is observed (onset of melting).
-
Record the temperature at which the last solid crystal melts into a clear liquid (clear point).
-
The melting point is reported as the range between these two temperatures. Perform the measurement in triplicate to ensure reproducibility.
-
Equilibrium Solubility Determination (Shake-Flask Method)
Causality: Thermodynamic or equilibrium solubility represents the maximum concentration of a substance that can dissolve in a particular solvent system at a given temperature when the system is at equilibrium.[13] For ionizable compounds, this equilibrium is highly dependent on the pH of the medium, as dictated by the Henderson-Hasselbalch equation.[13]
Protocol Standard: This protocol is aligned with the shake-flask method recommended by regulatory bodies like the WHO and FDA for Biopharmaceutics Classification System (BCS) studies.[14][15][18]
Step-by-Step Methodology:
-
Preparation:
-
Prepare aqueous buffer solutions at physiologically relevant pH values, typically pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[18]
-
In triplicate for each pH condition, add an excess amount of solid 4-Acetamido-2-fluorobenzoic acid to a known volume of the buffer solution in a sealed vial. The excess solid is crucial to ensure saturation is reached.[18]
-
-
Equilibration:
-
Place the vials in a shaker bath maintained at a constant temperature (e.g., 37 ± 1°C for biopharmaceutical relevance).[13][18]
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours). The system is considered at equilibrium when solubility measurements from consecutive time points are consistent.
-
-
Sampling and Analysis:
-
After equilibration, allow the vials to stand briefly for undissolved solids to settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Immediately separate the dissolved API from the undissolved solid. This is a critical step to prevent artificially high readings. Common methods include centrifugation or filtration through a low-binding syringe filter (e.g., 0.45 µm PVDF).[13][18]
-
To prevent precipitation upon cooling, immediately dilute the clarified sample with a suitable solvent (mobile phase is often a good choice).[18]
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Reporting:
-
Calculate the solubility at each pH value, accounting for any dilutions, and report the results in mg/mL. The mean and standard deviation for the triplicate measurements should be reported.[18]
-
pKa Determination (Potentiometric Titration)
Causality: Potentiometric titration determines the pKa by monitoring the change in pH of a solution of the analyte as a titrant (a strong base for an acidic analyte) is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated acid (HA) and the deprotonated conjugate base (A⁻) are equal.[19] This relationship is derived from the Henderson-Hasselbalch equation.
Protocol Standard: Titrimetric methods are a classical and reliable approach for determining pKa values for compounds within the approximate range of 2-12.[16][20]
Step-by-Step Methodology:
-
System Setup:
-
Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0) to ensure accurate pH readings across the titration range.
-
Accurately prepare a solution of 4-Acetamido-2-fluorobenzoic acid of known concentration in purified water. A co-solvent like methanol or ethanol may be required if aqueous solubility is too low, but the resulting pKa will be an apparent pKa (pKa_app) specific to that solvent system.
-
Prepare a standardized solution of a strong base titrant, such as 0.1 M NaOH.
-
-
Titration:
-
Place the analyte solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Using an auto-titrator or a burette, add the NaOH titrant in small, precise increments.
-
After each addition, allow the pH reading to stabilize before recording both the added volume and the corresponding pH.
-
Continue the titration well past the equivalence point (the point of rapid pH change).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis). This will generate a characteristic sigmoid titration curve.[19]
-
Determine the equivalence point, which is the inflection point of the curve. This can be found by calculating the first derivative of the plot (d(pH)/dV) and finding the volume at which this derivative is maximal.
-
The half-equivalence point is exactly half the volume of titrant required to reach the equivalence point.
-
The pKa is the pH value on the titration curve that corresponds to the half-equivalence volume.[19]
-
Synthesis, Reactivity, and Applications
4-Acetamido-2-fluorobenzoic acid is typically synthesized from precursors like 4-amino-2-fluorobenzoic acid or 2-fluoro-4-nitrobenzoic acid through standard organic reactions such as acetylation and reduction.[21][22] The presence of the electron-withdrawing fluorine atom and carboxylic acid group deactivates the aromatic ring towards electrophilic substitution, while the acetamido group is an ortho-, para-director.
Its primary value lies in its role as a versatile building block. The carboxylic acid and amino (after de-acetylation) functionalities provide handles for forming amide bonds, esters, and other derivatives, making it a key intermediate in the synthesis of more complex molecules.[23][24] The fluorine atom is of particular interest in medicinal chemistry, as its incorporation can enhance metabolic stability, increase binding affinity to target proteins, and modulate lipophilicity, thereby improving the pharmacokinetic profile of a drug candidate.[1][2]
Conclusion
The physicochemical properties of 4-Acetamido-2-fluorobenzoic acid—its melting point, solubility, and pKa—are foundational to its application in scientific research, particularly in the realm of drug discovery and development. A high, sharp melting point confirms its purity, while its pH-dependent solubility and pKa govern its behavior in both synthetic reaction media and biological systems. The robust, validated experimental protocols detailed in this guide provide a framework for researchers to reliably characterize this and similar compounds, ensuring data integrity and facilitating the rational design of novel chemical entities.
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